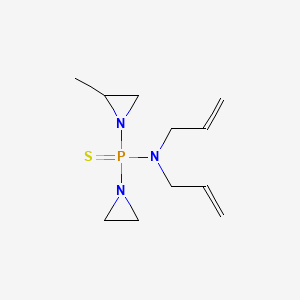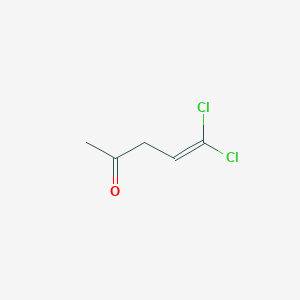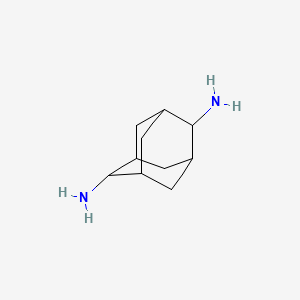
2-Methyl-1,3-dioxepane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-dioxepane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a cyclic ester, specifically a lactone, and is characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxepane-2-carboxylic acid typically involves the ring-opening polymerization of cyclic ketene acetals. One common method includes the use of free radical initiators to promote the polymerization process . For instance, the reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) at 30°C under a nitrogen atmosphere using a radical initiator such as V-70 .
Industrial Production Methods
Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-1,3-dioxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-Methyl-1,3-dioxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Methyl-1,3-dioxepane-2-carboxylic acid exerts its effects involves its ability to undergo ring-opening polymerization. This process incorporates ester moieties into the polymer backbone, which can then interact with various molecular targets and pathways. The specific interactions depend on the functional groups present in the polymer and the target molecules .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dioxolane-2-carboxylic acid: A similar compound with a five-membered ring instead of a seven-membered ring.
1,3-Dioxanes: Compounds with a six-membered ring containing two oxygen atoms.
Uniqueness
2-Methyl-1,3-dioxepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts. This uniqueness makes it valuable in the synthesis of polymers with specific characteristics and applications.
特性
CAS番号 |
38088-73-2 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-methyl-1,3-dioxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |
InChIキー |
KPXJFBWLBGTSQV-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCCCO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)


![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)



